molecular formula C8H9F2NO B14059176 3-(difluoromethyl)-2-methoxyaniline

3-(difluoromethyl)-2-methoxyaniline

Cat. No.: B14059176
M. Wt: 173.16 g/mol
InChI Key: BLEPAVKFNFXJCY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methoxyaniline is an organic compound that features a difluoromethyl group attached to an aniline ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-2-methoxyaniline typically involves the introduction of the difluoromethyl group to an aniline derivative. One common method is the reaction of 2-methoxyaniline with a difluoromethylating agent under controlled conditions. For instance, the use of difluorocarbene precursors such as ClCF2H in the presence of a base can facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

3-(Difluoromethyl)-2-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-2-methoxyaniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Methoxyaniline: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.

    3-(Difluoromethyl)aniline: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

3-(Difluoromethyl)-2-methoxyaniline is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s reactivity and binding affinity, while the methoxy group improves its solubility and bioavailability .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

3-(difluoromethyl)-2-methoxyaniline

InChI

InChI=1S/C8H9F2NO/c1-12-7-5(8(9)10)3-2-4-6(7)11/h2-4,8H,11H2,1H3

InChI Key

BLEPAVKFNFXJCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N)C(F)F

Origin of Product

United States

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